Linsidomine

Nitrate Tolerance Vascular Pharmacology Cross-Tolerance

Linsidomine (SIN-1) is a spontaneous NO donor that bypasses ALDH-2 bioactivation, maintaining full vasodilatory and antiplatelet efficacy in nitrate-tolerant models. Its hemodynamic profile minimizes hypotension, making it ideal for cardiovascular and sepsis research. Sourced for B2B procurement, ensuring high purity and reliable supply for advanced research applications.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 33876-97-0
Cat. No. B1675546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinsidomine
CAS33876-97-0
Synonyms3-morpholino-sydnonimine
3-morpholino-sydnonimine monohydrochloride
3-morpholinosydnonimine hydrochloride
3-morpholinosydnonimine N-ethylcarbamide
3-morpholinosydonimine
5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium
Corvasal
CV 664
CV-664
linsidomine
N-morpholino sydnonimine
SIN-1 morpholine
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1COCCN1[N+]2=CC(=N)O[N-]2
InChIInChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
InChIKeyFKDHHVKWGRFRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linsidomine (SIN-1) Procurement: A Direct, Spontaneous Nitric Oxide Donor for Cardiovascular Research & Development


Linsidomine (SIN-1, CAS 33876-97-0), chemically 3-morpholinosydnonimine, is the active, hepatic metabolite of the antianginal prodrug molsidomine [1]. It is a direct, spontaneous nitric oxide (NO) donor that, unlike organic nitrates, does not require enzymatic bioactivation to release NO [1]. As a sydnonimine, it is characterized by its ability to produce both NO and superoxide anion, which can react to form peroxynitrite [2]. While not approved in the USA, its principal clinical utility lies in coronary angiography and acute cardiovascular interventions, particularly in settings where nitrate tolerance is a concern [1][3].

Linsidomine Technical Selection: Why Generic Nitrovasodilators Cannot Substitute for SIN-1


The selection of Linsidomine (SIN-1) over alternative nitrovasodilators is driven by its unique, non-enzymatic mechanism of NO release, which circumvents the two primary limitations of classical organic nitrates like nitroglycerin (GTN) and isosorbide dinitrate: the development of pharmacological tolerance and the requirement for intracellular thiol-dependent bioactivation [1]. While molsidomine is an oral prodrug requiring hepatic esterases for conversion to its active metabolite linsidomine, the direct use of linsidomine provides immediate and predictable NO delivery, bypassing the variability of first-pass metabolism [2]. Furthermore, its pharmacodynamic profile, including a lack of cross-tolerance with GTN, positions it as a critical tool compound for investigating vascular biology and a distinct therapeutic agent where conventional nitrate therapy is inadequate [1].

Linsidomine Evidence-Based Differentiation: Quantitative Data vs. Nitrates & Other NO Donors


Absence of Cross-Tolerance with Nitroglycerin in Human Vascular Beds

Linsidomine maintains its vasodilatory efficacy in subjects with established nitroglycerin (GTN) tolerance. A 7-day GTN regimen significantly attenuated the vascular response to a subsequent GTN challenge in forearm resistance arteries (mean difference 65.0%, p<0.01) and dorsal hand veins (mean difference 42.3%, p<0.05), confirming the induction of tolerance. In stark contrast, the same GTN-tolerant subjects showed no significant reduction in vasodilation when challenged with linsidomine in either vascular bed (arteries: -19.7%; veins: -13.8%; both not significant) [1]. This demonstrates that linsidomine is not cross-tolerant with GTN.

Nitrate Tolerance Vascular Pharmacology Cross-Tolerance Nitroglycerin

Preserved cGMP Response in Nitrate-Tolerant Cellular Models

In an in vitro cell culture model of nitrate tolerance, preincubation of LLC-PK1 cells with glyceryl trinitrate (GTN) completely abrogated a subsequent cGMP response to GTN but left the cGMP stimulatory effect of linsidomine (SIN-1) fully intact [1]. This cellular evidence corroborates the clinical findings of a lack of cross-tolerance, attributing this advantage to SIN-1's enzymatic-independent, spontaneous NO release mechanism [1].

cGMP Signaling Nitrate Tolerance Cellular Pharmacology Glyceryl Trinitrate

Differential Metabolism and PK Stability in Hepatic Impairment vs. Prodrug

While the prodrug molsidomine exhibits profoundly altered pharmacokinetics in patients with liver cirrhosis, the active metabolite linsidomine shows a more predictable, though still prolonged, profile. The elimination half-life (t½) of molsidomine was extended from 1.2±0.2 h (healthy) to 13.1±10.0 h in cirrhotics. In comparison, the t½ of linsidomine was prolonged to a lesser extent, from 1.0±0.19 h to 7.5±5.4 h [1]. This indicates that while both are affected by hepatic function, direct administration of linsidomine bypasses the highly variable and impaired hepatic esterase activation step required for molsidomine [1].

Pharmacokinetics Liver Cirrhosis Metabolism Molsidomine

Equivalent Efficacy to Isosorbide Dinitrate in Severe Unstable Angina

In a large, multicenter clinical trial (n=568) of patients with severe unstable angina, intravenous linsidomine was compared to the standard therapy, isosorbide dinitrate. The study found no significant difference in clinical outcomes, demonstrating that linsidomine is as efficacious as isosorbide dinitrate for stabilizing this acute condition [1]. For instance, the incidence of at least one episode of chest pain during the study was 24.6% in the linsidomine group versus 25.8% in the isosorbide dinitrate group (P=0.74) [1].

Unstable Angina Clinical Trial Isosorbide Dinitrate Efficacy

Relative Vascular Potency and Selectivity vs. Nitroglycerin and Sodium Nitroprusside

An in vitro and in vivo study comparing the relative arteriovenous potency of several nitrovasodilators found that linsidomine (SIN-1) is approximately 10-fold less potent than nitroglycerin (GTN) in vitro on human saphenous vein and omental resistance vessels, and 100-fold less potent in vivo when measuring dorsal hand vein and forearm resistance bed dilation [1]. Unlike GTN, which is venoselective, linsidomine's potency was increased after incubation with superoxide dismutase, suggesting its NO release is modulated by superoxide anion [1]. This contrasts with sodium nitroprusside (SNP), which was equipotent to GTN and shares a similar arteriovenous profile [1].

Vascular Selectivity Potency Nitroglycerin Sodium Nitroprusside

Key Application Scenarios for Linsidomine (SIN-1) in Research & Development


Investigating and Overcoming Nitrate Tolerance

Linsidomine is the gold-standard tool for experiments requiring NO-mediated vasodilation in the context of nitrate tolerance. As demonstrated by its lack of cross-tolerance with nitroglycerin in both human clinical studies and cellular models [1][2], it is uniquely suited for dissecting the mechanisms of nitrate tolerance, validating new anti-anginal compounds, or serving as a rescue therapy in preclinical models where standard nitrates have failed.

Acute Coronary Syndrome (ACS) Research Models

Given its proven clinical efficacy and tolerability in patients with acute myocardial infarction and unstable angina [1][2], linsidomine is a highly relevant compound for in vivo models of myocardial ischemia-reperfusion injury and acute coronary syndromes. Its use allows researchers to deliver a direct NO signal, bypassing the complexities of enzymatic prodrug conversion that can be altered by the ischemic state.

Studies on Hepatic Metabolism and Pharmacokinetics

Linsidomine serves as a critical control or active comparator in studies of hepatic drug metabolism. Its differential pharmacokinetic response compared to its prodrug molsidomine in patients with liver cirrhosis [1] makes it invaluable for investigating the specific impact of hepatic impairment on esterase-mediated bioactivation versus subsequent NO-mediated effects, allowing for cleaner interpretation of PK/PD relationships.

Redox Biology and Peroxynitrite-Mediated Signaling

As a generator of both nitric oxide and superoxide, linsidomine is a canonical tool for producing peroxynitrite in biological systems [1]. Its unique sensitivity to superoxide dismutase, which can modulate its vascular potency [2], makes it a specific and well-characterized agent for studying the interplay between NO, superoxide, and peroxynitrite in cellular signaling, oxidative stress, and cytotoxicity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linsidomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.